molecular formula C21H20O6 B12299283 Aurmillone

Aurmillone

Katalognummer: B12299283
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: TVYVWMVAJHMVLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aurmillone can be synthesized through various organic synthesis methods. One common approach involves the isolation of the compound from the seeds of Millettia auriculata using solvent extraction techniques . The isolated compound is then purified through crystallization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The seeds of Millettia auriculata are processed to extract the isoflavonoid compounds, which are then subjected to purification processes to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Aurmillone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve halogenating agents and other electrophiles.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of aurmillone involves its interaction with various molecular targets and pathways. In biological systems, this compound exerts its effects by disrupting cellular processes in insects and pests, leading to their death. The compound’s anticancer activity is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Aurmillone is unique among isoflavonoids due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its combined insecticidal, pesticidal, and potential anticancer properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C21H20O6

Molekulargewicht

368.4 g/mol

IUPAC-Name

5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O6/c1-12(2)8-9-26-14-6-4-13(5-7-14)15-11-27-21-18(19(15)24)16(22)10-17(23)20(21)25-3/h4-8,10-11,22-23H,9H2,1-3H3

InChI-Schlüssel

TVYVWMVAJHMVLX-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.